d-Desthiobiotin

Descripción general

Descripción

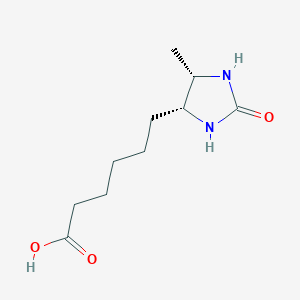

La biotina es un cofactor esencial para las reacciones de carboxilación en varios procesos metabólicos, incluyendo la síntesis de ácidos grasos, la gluconeogénesis y el catabolismo de aminoácidos . La detiobiotina se caracteriza por su estructura de anillo bicíclico, que incluye un anillo de tetra-hidroimidazolona fusionado a un anillo de tetra-hidrotiofeno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La detiobiotina se puede sintetizar a partir del ácido diaminopelargónico a través de una serie de reacciones enzimáticas. La enzima clave involucrada es la detiobiotina sintetasa, que cataliza la formación del anillo de ureido a partir del ácido diaminopelargónico y el dióxido de carbono . La reacción requiere ATP y cationes divalentes como cofactores .

Métodos de Producción Industrial: La producción industrial de detiobiotina a menudo implica procesos de fermentación microbiana. Se utilizan cepas de bacterias genéticamente modificadas, como Escherichia coli, para sobreproducir la detiobiotina sintetasa, lo que aumenta el rendimiento de la detiobiotina . El caldo de fermentación luego se somete a procesos de purificación para aislar la detiobiotina.

Análisis De Reacciones Químicas

Tipos de Reacciones: La detiobiotina principalmente experimenta reacciones de carboxilación. La enzima biotina sintetasa cataliza la conversión de detiobiotina a biotina mediante la inserción de un átomo de azufre en el anillo de ureido a través de un mecanismo basado en radicales .

Reactivos y Condiciones Comunes:

Inserción de Azufre: La biotina sintetasa, junto con donantes de azufre como la cisteína, es necesaria para la conversión de detiobiotina a biotina.

Productos Principales: El producto principal formado a partir de las reacciones que involucran la detiobiotina es la biotina .

Aplicaciones Científicas De Investigación

Protein Purification

One of the primary applications of d-Desthiobiotin is in the field of protein purification. It is used as an elution agent in affinity chromatography to release proteins that are bound to streptavidin or Strep-Tactin resin. This method offers a gentle elution process, preserving the integrity and functionality of the target proteins.

| Application | Description |

|---|---|

| Elution Agent | Utilized in elution buffers to detach proteins from affinity resins during co-immunoprecipitation and chromatographic purification. |

| Gentle Release | Provides a mild alternative to traditional elution methods, minimizing potential damage to sensitive proteins. |

This compound has been successfully employed to elute various proteins, including human Cdc45-MCM-GINS helicase and kinesin family members, demonstrating its versatility in protein purification protocols .

a. Spatiotemporal Functionalization of Biomaterials

Recent studies have highlighted the use of this compound in the functionalization of biomaterials for biomedical applications. By leveraging its binding properties with avidin derivatives, researchers have developed strategies for spatiotemporal control over biomaterial modifications. This technique allows for the precise control of biochemical environments within engineered tissues, facilitating dynamic responses akin to natural biological systems.

- Hydrogel Functionalization : d-Desthiobiotinylated moieties can be incorporated into hydrogels, enabling the formation of biochemical gradients and controlled release of growth factors .

b. Chemical Probes for Quorum Sensing

Metabolomics and Analytical Chemistry

In metabolomics, this compound has been utilized as a stable isotope-assisted evaluation tool for extracting metabolites from plant samples. Its low molecular weight and specific binding properties make it suitable for various analytical techniques aimed at untargeted metabolomic profiling .

Case Study 1: Hydrogel Development for Tissue Engineering

Researchers developed an injectable hydrogel functionalized with this compound to create controlled biochemical environments that mimic natural tissue dynamics. This hydrogel allowed for reversible sequestration of growth factors, demonstrating effective spatiotemporal control over tissue engineering applications.

Case Study 2: Quorum Sensing Investigation

Mecanismo De Acción

La detiobiotina ejerce sus efectos a través de su papel como intermedio en la biosíntesis de la biotina. La enzima detiobiotina sintetasa cataliza la formación del anillo de ureido a partir del ácido diaminopelargónico y el dióxido de carbono, una reacción que requiere ATP y cationes divalentes . Posteriormente, la biotina sintetasa inserta un átomo de azufre en la detiobiotina para formar biotina . Estas enzimas son objetivos moleculares cruciales en la vía de biosíntesis de la biotina.

Compuestos Similares:

Ácido Diaminopelargónico: Un precursor en la vía de biosíntesis de la biotina, convertido en detiobiotina por la detiobiotina sintetasa.

Singularidad de la Detiobiotina: La detiobiotina es única debido a su papel como intermedio en la vía de biosíntesis de la biotina. A diferencia de la biotina, que es el producto final, la detiobiotina sirve como un precursor crucial que se somete a modificaciones enzimáticas adicionales para formar biotina .

Comparación Con Compuestos Similares

Diaminopelargonic Acid: A precursor in the biotin biosynthesis pathway, converted to dethiobiotin by dethiobiotin synthetase.

Uniqueness of Dethiobiotin: Dethiobiotin is unique due to its role as an intermediate in the biotin biosynthesis pathway. Unlike biotin, which is the final product, dethiobiotin serves as a crucial precursor that undergoes further enzymatic modifications to form biotin .

Propiedades

IUPAC Name |

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTOLBMXDDTRRT-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876136 | |

| Record name | Desthiobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47193703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

533-48-2, 636-20-4 | |

| Record name | Desthiobiotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desthiobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desthiobiotin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dethiobiotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desthiobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESTHIOBIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U5JB52KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESTHIOBIOTIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64P0B487B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157 °C | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.